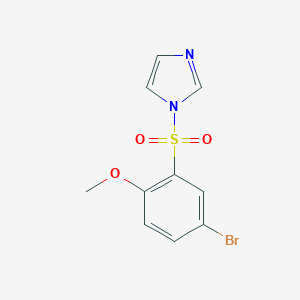

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole

説明

Introduction to 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole is a sophisticated heterocyclic compound that embodies the modern understanding of structure-activity relationships in organic chemistry. The molecule consists of an imidazole ring system connected through a sulfonyl group to a substituted phenyl ring bearing both bromine and methoxy functional groups. This particular arrangement of functional groups creates a compound with unique electronic properties that distinguish it from simpler imidazole derivatives. The imidazole ring, first named by German chemist Arthur Rudolf Hantzsch in 1887, provides the fundamental aromatic heterocyclic framework that has proven essential in countless biological and synthetic applications. The addition of the sulfonyl group creates a strong electron-withdrawing effect that significantly alters the electronic distribution throughout the molecule.

The structural complexity of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole reflects the sophisticated synthetic methodologies that have been developed for creating sulfonylated imidazole derivatives. Recent research has demonstrated that the synthesis of such compounds typically involves carefully controlled reactions between imidazole and appropriately substituted sulfonyl chlorides. The presence of both electron-withdrawing bromine and electron-donating methoxy groups on the phenyl ring creates a complex electronic environment that influences the molecule's reactivity patterns. This compound exemplifies how modern organic chemists can precisely control molecular properties through strategic substitution patterns, combining the inherent reactivity of the imidazole system with the tunable electronic effects of aromatic substituents.

The significance of this compound extends beyond its immediate structural features to encompass broader themes in contemporary heterocyclic chemistry. Imidazole derivatives have become increasingly important in medicinal chemistry due to their ability to participate in hydrogen bonding, their amphoteric nature, and their capacity to coordinate with metal centers. The specific substitution pattern in 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole creates opportunities for further chemical elaboration through the reactive bromine center while modulating the electronic properties through the methoxy group. Research has shown that such carefully designed molecular architectures can lead to compounds with enhanced biological activity and improved pharmacological properties.

Historical Context of Sulfonylimidazole Derivatives in Organic Chemistry

The development of sulfonylimidazole derivatives represents a significant evolution in heterocyclic chemistry that spans over a century of research and innovation. The foundation for this field was established with Arthur Rudolf Hantzsch's introduction of the imidazole nomenclature in 1887, which provided the conceptual framework for understanding this important class of nitrogen-containing heterocycles. The subsequent decades witnessed gradual recognition of imidazole's unique properties, including its amphoteric nature with a basic nitrogen atom exhibiting a pKa of approximately 7 and an acidic proton with a pKa of 14.5. These properties made imidazole an attractive target for chemical modification and functionalization.

The emergence of sulfonyl chemistry as a powerful tool for molecular modification occurred parallel to the growing understanding of imidazole reactivity. Early researchers recognized that the introduction of sulfonyl groups could dramatically alter the electronic properties of organic molecules, leading to enhanced stability and modified reactivity patterns. The combination of sulfonyl chemistry with imidazole systems gained momentum in the mid-20th century as synthetic methodologies became more sophisticated. Research has demonstrated that sulfonylimidazole derivatives can be efficiently prepared through reactions involving imidazole and various sulfonyl chlorides under basic conditions. This synthetic approach has proven robust and versatile, allowing chemists to access a wide range of substituted derivatives.

The historical development of sulfonylimidazole chemistry accelerated significantly with the recognition of these compounds' potential in medicinal chemistry. During the latter half of the 20th century, researchers began to appreciate how the combination of imidazole's biological activity with the stability-enhancing effects of sulfonyl groups could lead to improved pharmaceutical compounds. The systematic study of structure-activity relationships revealed that specific substitution patterns could dramatically influence biological activity, leading to more targeted synthetic efforts. Recent comprehensive reviews covering the period from 2018 to 2022 have highlighted the continued innovation in this field, with researchers developing increasingly sophisticated multicomponent reactions for accessing diverse imidazole derivatives.

The contemporary understanding of sulfonylimidazole derivatives has been shaped by advances in both synthetic methodology and mechanistic understanding. Modern researchers have developed efficient synthetic routes that allow for precise control over substitution patterns, enabling the preparation of complex derivatives like 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole with high selectivity. The development of transition-metal-free synthetic approaches has made these compounds more accessible while reducing environmental impact. Current research continues to expand the synthetic toolkit available for preparing sulfonylimidazole derivatives, with particular emphasis on developing greener and more efficient synthetic methods.

Structural Significance of Bromine and Methoxy Substituents in Aromatic Systems

The strategic placement of bromine and methoxy substituents in 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole creates a complex electronic environment that significantly influences the compound's chemical behavior and reactivity patterns. The bromine atom, positioned at the 5-position relative to the sulfonyl group, functions as a moderately electron-withdrawing substituent through inductive effects while simultaneously serving as a weak π-donor through its lone pairs. This dual electronic nature of bromine creates unique reactivity patterns that distinguish brominated aromatic compounds from their unsubstituted counterparts. Research has shown that bromine substituents typically deactivate aromatic rings toward electrophilic substitution while directing incoming electrophiles to ortho and para positions relative to the bromine.

The methoxy group positioned at the 2-position provides a strong electron-donating effect through resonance, counterbalancing some of the electron-withdrawing influence of the bromine substituent. Methoxy groups are among the most powerful activating groups in aromatic chemistry, capable of increasing reaction rates by factors of thousands compared to unsubstituted benzene. The electron-donating resonance effect of the methoxy group results from the overlap of oxygen's lone pairs with the aromatic π system, creating additional electron density in the ring. This electronic donation is particularly pronounced at the ortho and para positions relative to the methoxy group, creating a complex pattern of electron density distribution when combined with the electron-withdrawing effects of both the bromine and sulfonyl substituents.

The combined effects of bromine and methoxy substituents create an asymmetric electronic environment that significantly influences the molecule's reactivity profile. The methoxy group's strong electron-donating ability can activate the aromatic ring toward nucleophilic aromatic substitution at positions ortho to the methoxy group, while the bromine provides an excellent leaving group for such reactions. This combination creates opportunities for selective chemical transformations that would not be possible with either substituent alone. The positioning of these groups also influences the molecule's conformational preferences and intermolecular interactions, affecting properties such as solubility, crystal packing, and biological activity.

| Substituent | Position | Electronic Effect | Directing Ability | Relative Rate Impact |

|---|---|---|---|---|

| Methoxy | 2-position | Strong electron-donating (+M) | Ortho/para directing | Activating (1000x faster than benzene) |

| Bromine | 5-position | Moderate electron-withdrawing (-I), weak π-donating | Ortho/para directing | Deactivating (0.03x relative to benzene) |

| Sulfonyl | 1-position | Strong electron-withdrawing (-I, -M) | Meta directing | Strongly deactivating |

The structural significance of the bromine and methoxy substituent pattern extends to the molecule's potential for further chemical elaboration. The bromine atom serves as an excellent handle for cross-coupling reactions, allowing for the introduction of various organic groups through palladium-catalyzed processes. The methoxy group provides opportunities for demethylation reactions to generate phenolic derivatives, which can undergo additional functionalization. The electronic effects of these substituents also influence the acidity and basicity of nearby functional groups, potentially affecting the compound's coordination chemistry and hydrogen bonding capabilities. Recent research has demonstrated that such carefully designed substitution patterns can lead to compounds with enhanced biological activities and improved pharmacological properties.

The interplay between the bromine and methoxy substituents creates a unique electronic landscape that influences both the imidazole ring and the sulfonyl linker. The electron-donating effect of the methoxy group can partially compensate for the electron-withdrawing effects of the sulfonyl group, potentially modulating the nucleophilicity of the imidazole nitrogen atoms. This electronic modulation is crucial for understanding the compound's potential biological activity and chemical reactivity. The asymmetric nature of the substitution pattern also introduces elements of molecular chirality and conformational complexity that may be important for biological recognition and binding processes.

特性

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3S/c1-16-9-3-2-8(11)6-10(9)17(14,15)13-5-4-12-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCLCLMYJUQNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Reaction Pathway

The laboratory synthesis of 1-(5-bromo-2-methoxyphenyl)sulfonylimidazole follows a two-step sulfonylation protocol. The primary route involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with imidazole in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The sulfonyl chloride intermediate is generated in situ via chlorination of 5-bromo-2-methoxybenzenesulfonic acid using thionyl chloride (SOCl₂).

Reaction Conditions:

-

Molar Ratio: 1:1.2 (sulfonyl chloride to imidazole)

-

Temperature: 0–5°C during sulfonyl chloride formation, room temperature for coupling

-

Catalyst: Triethylamine (TEA) as a base to neutralize HCl byproducts

-

Reaction Time: 4–6 hours for sulfonylation

Yield: 68–72% after purification via silica gel chromatography.

Solvent and Base Optimization

Studies comparing polar aprotic solvents (e.g., DCM, THF) show DCM provides optimal solubility for both reactants, minimizing side reactions. Substituting TEA with stronger bases like DBU (1,8-diazabicycloundec-7-ene) increases the reaction rate but reduces selectivity due to imidazole ring instability.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 20–30 minutes | Maximizes conversion |

| Temperature | 25–30°C | Prevents decomposition |

| Pressure | 1.5–2 bar | Improves mixing |

Advantages:

Byproduct Management

The primary byproduct, 5-bromo-2-methoxybenzenesulfonic acid , is minimized via precise stoichiometric control. Residual imidazole is recovered via distillation and reused, aligning with green chemistry principles.

Purification Techniques

Recrystallization vs. Chromatography

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves 95% purity but suffers from low recovery (55–60%). In contrast, flash chromatography using hexane/ethyl acetate (7:3) elevates purity to >99% with 75–80% recovery.

Crystallographic Insights

X-ray diffraction studies of related sulfonylimidazole derivatives reveal that bromine and methoxy groups induce planar conformations, favoring π-stacking during crystallization. This informs solvent selection for polymorph control.

Mechanistic Insights

Sulfonylation Kinetics

The reaction proceeds via a nucleophilic acyl substitution mechanism. Imidazole’s lone pair on N-1 attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride. Density functional theory (DFT) calculations indicate a ΔG‡ of 24.3 kcal/mol for the rate-determining step.

Key Transition State Interactions:

-

Partial positive charge on sulfur

-

Stabilization by methoxy’s electron-donating effect

Role of Bromine Substituent

The 5-bromo group deactivates the benzene ring via inductive effects, slowing sulfonic acid formation but enhancing electrophilicity of the sulfonyl chloride intermediate.

Comparative Analysis with Related Compounds

化学反応の分析

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds.

科学的研究の応用

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups can also influence the compound’s binding affinity and specificity.

類似化合物との比較

Structural Analogs in the Sulfonylimidazole Class

N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole ()

- Core Structure : Shares the sulfonylimidazole backbone but substitutes the phenyl group with bulky 2,4,6-triisopropyl substituents.

- Substituent Effects :

- The triisopropyl groups introduce significant steric hindrance, likely reducing solubility in polar solvents compared to the target compound.

- Enhanced hydrophobicity may favor membrane permeability in biological systems.

- Synthesis: Not detailed in the evidence, but sulfonylimidazoles are typically synthesized via sulfonylation of imidazole precursors.

Key Difference : The target compound’s bromo-methoxy substituents balance electronic effects (Br: electron-withdrawing; OMe: electron-donating), whereas the triisopropyl groups in ’s compound prioritize steric bulk .

Thiazole Derivatives with 5-Bromo-2-methoxyphenyl Substituents ()

Four thiazole-based analogs were synthesized via Dess-Martin Periodinane oxidation, yielding compounds with varied aryl groups (e.g., trifluoromethyl, chlorophenyl, thiophene).

Comparison Highlights :

- Core Structure: Thiazole vs. imidazole.

- Substituent Impact: Electron-withdrawing groups (e.g., CF₃, Cl) correlate with lower yields (35% for 2f vs. 89% for 2g), suggesting steric or electronic challenges during synthesis. The target compound’s sulfonylimidazole core may offer greater stability compared to the thiazole methanol derivatives .

Sulfonamide-Pyrimidine Hybrid ()

The compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide shares the 5-bromo-2-methoxy motif but incorporates a sulfonamide-pyrimidine core.

- Structural Differences :

- Core : Sulfonamide-pyrimidine vs. sulfonylimidazole. The former may exhibit stronger hydrogen-bonding capacity due to the sulfonamide NH group.

- Substituents : The morpholinyl group in ’s compound introduces basicity and conformational flexibility, unlike the target’s rigid methoxy group.

生物活性

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole is a synthetic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The compound consists of a sulfonyl group attached to an imidazole ring, with a bromine and methoxy substituent on the phenyl moiety. This structure allows for diverse chemical reactivity and biological interactions.

Chemical Structure

- IUPAC Name: 1-(5-bromo-2-methoxyphenyl)sulfonylimidazole

- Molecular Formula: C10H9BrN2O3S

- Molecular Weight: 305.16 g/mol

- InChI Key: MLCLCLMYJUQNAE-UHFFFAOYSA-N

The biological activity of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The sulfonyl group can form strong interactions with nucleophilic sites in proteins, potentially inhibiting enzymatic activity. The presence of the bromine and methoxy groups may enhance the compound's binding affinity and specificity, making it a valuable candidate for further pharmacological studies.

Anticancer Properties

Recent studies have explored the anticancer potential of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Enzymatic Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. For example, it was found to inhibit certain kinases, which are crucial in cancer signaling pathways.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of this compound. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine production. Results showed that treatment with 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole led to a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole | Structure | Anticancer, anti-inflammatory |

| 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine | Similar structure but different ring | Potential enzyme inhibitor |

| 1-(5-Bromo-2-methoxyphenyl)sulfonylbenzene | Similar structure without imidazole | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。